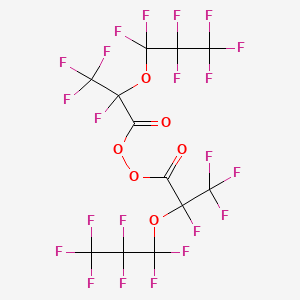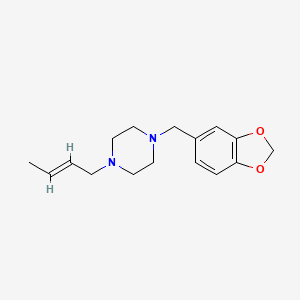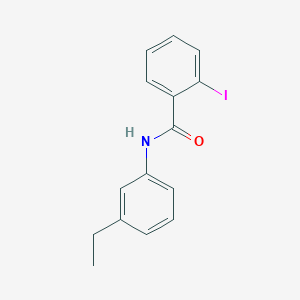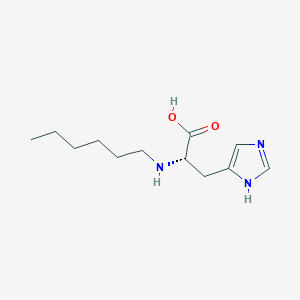![molecular formula C13H9Cl2FS B14625893 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene CAS No. 56096-94-7](/img/structure/B14625893.png)
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, chlorophenylsulfanyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene typically involves the chloromethylation of a precursor compound followed by the introduction of the chlorophenylsulfanyl and fluorine groups. Common reagents used in these reactions include chloromethyl methyl ether, sulfur dichloride, and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl and chlorophenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and sulfur dichloride are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, methyl derivatives, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylthioacetic acid: Shares the chlorophenylsulfanyl group but differs in the presence of an acetic acid moiety.
4-Chlorophenylacetic acid: Contains a chlorophenyl group but lacks the sulfanyl and fluorine groups.
Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-: Similar in having a chloromethyl and chlorophenyl group but differs in the presence of a morpholine ring.
Uniqueness
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
56096-94-7 |
|---|---|
Molekularformel |
C13H9Cl2FS |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-(4-chlorophenyl)sulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-7-11(16)3-6-13(9)17-12-4-1-10(15)2-5-12/h1-7H,8H2 |
InChI-Schlüssel |
URZDCUITWRKUDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)F)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)





![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)

![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)

![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
